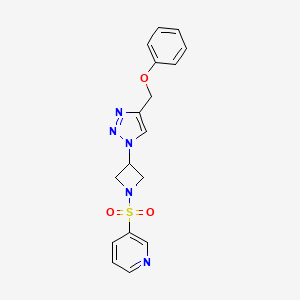

3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine, also known as PTSP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into compounds similar to "3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine" often focuses on their synthesis and reactivity. For instance, the synthesis of 4-(3-cyano-1-triazeno)pyridines and related compounds has been explored through various chemical reactions, highlighting the versatility and reactivity of pyridine derivatives in creating complex molecular structures with potential therapeutic applications (Tanno & Kamiya, 1979).

Antibacterial Applications

Compounds containing sulfonyl moieties, akin to the one , have been investigated for their antibacterial properties. A study on novel heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activity, suggesting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Pharmaceutical Research

Research into azetidine, pyrrolidine, and piperidine derivatives, including their potential use as selective 5-HT-1D receptor agonists for migraine treatment, reflects the broad pharmaceutical applications of these chemical structures. The modifications to these core structures can result in compounds with fewer side effects and enhanced therapeutic profiles (Habernickel, 2001).

Antioxidant Activity

The design, synthesis, and evaluation of novel 1H-3-indolyl derivatives as antioxidants demonstrate the ongoing research into compounds with potential antioxidant properties. Such studies indicate the importance of structural modifications in enhancing the efficiency of antioxidants, potentially leading to the development of new therapeutic agents (Aziz et al., 2021).

Antimicrobial and Herbicidal Activities

The synthesis and evaluation of new pyrazolopyrimidines with mono- and diphenylsulfonyl groups revealed compounds with superior antimicrobial activity. This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

Target of Action

Similar compounds have been associated with enzyme activity studies . For instance, the enzyme acid maltase (also known as alpha-1,4-glucosidase) has been mentioned in the context of decreased circulating activity .

Mode of Action

Biochemical Pathways

Derivatives of similar compounds have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters . These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes .

Action Environment

properties

IUPAC Name |

3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-26(24,17-7-4-8-18-9-17)21-11-15(12-21)22-10-14(19-20-22)13-25-16-5-2-1-3-6-16/h1-10,15H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEBWOYXHKLIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2931255.png)

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)

![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)

![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)